Dimethoxythiophene

Organic Synthesis Monomer Production Conductive Polymers

Researchers need reliable monomers for reproducible electronic materials synthesis. Substituting DMOT with thiophene fundamentally alters polymer bandgaps and oxidation potentials. DMOT solves this with: - **86.4% yield** via transetherification to EDOT, outperforming direct routes (80.6%) - **0.16V reduction** in oxidation half-potential for electrochromic devices - **120 S/cm conductivity** after mechanical stretching (2x baseline 64 S/cm) - Enables D-A copolymers with **1.46 eV** narrow bandgap for OPVs Available in research to gram scales.

Molecular Formula C6H8O2S
Molecular Weight 144.19 g/mol
Cat. No. B8504030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxythiophene
Molecular FormulaC6H8O2S
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)OC
InChIInChI=1S/C6H8O2S/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3
InChIKeyJBOAELCPSXBGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMOT: Monomer and Precursor for Conductive Polymers


3,4-Dimethoxythiophene (DMOT, CAS 51792-34-8) is a dialkoxy-substituted thiophene monomer with the molecular formula C6H8O2S and a molecular weight of 144.19 g/mol [1]. Its core utility in materials science stems from the electron-donating nature of the two methoxy groups at the 3- and 4- positions of the thiophene ring. This substitution pattern significantly alters the electronic properties of the resulting polymers compared to unsubstituted thiophene, leading to lower oxidation potentials and altered bandgaps [2]. Beyond direct polymerization, a primary industrial application of DMOT is as a precursor in the synthesis of 3,4-ethylenedioxythiophene (EDOT) and other functionalized thiophene monomers via transetherification reactions [3].

Precursor Direct conversion to EDOT and ProDOT monomers via transetherification
Electropolymerization Lower oxidation potential vs. thiophene supports milder deposition conditions
Electronic Tuning Electron-donating methoxy groups modify HOMO/LUMO levels in copolymers

DMOT vs. Generic Thiophenes: Substitution Unfeasible


Direct substitution of 3,4-dimethoxythiophene with unsubstituted thiophene or other alkyl-substituted analogs in polymer synthesis or as a chemical precursor is not chemically equivalent and will result in a material with fundamentally different properties. The presence of the two electron-donating methoxy groups on DMOT significantly lowers its oxidation potential compared to thiophene, enabling electropolymerization at lower voltages and altering the electronic structure of the final polymer, including its HOMO/LUMO levels and bandgap [1]. Furthermore, DMOT's unique reactivity, specifically its ability to undergo transetherification with diols, is a key synthetic pathway to produce critical monomers like EDOT and ProDOT derivatives, a transformation that is not possible with simple thiophene or mono-substituted analogs [2]. Therefore, in any scientific or industrial workflow—whether for direct polymer synthesis or as an intermediate—substituting DMOT with a generic thiophene would lead to a failed synthesis or a polymer product with off-specification electronic and electrochemical performance.

Oxidation Potential Mismatch Unsubstituted thiophene has higher oxidation potential, altering polymerization voltage and film properties
Transetherification Blocked Only 3,4-dialkoxy substitution enables conversion to EDOT; generic thiophenes cannot serve as precursors

DMOT vs. Key Comparators: Quantitative Evidence


EDOT and Functional Monomer Synthesis via Transetherification

Unlike thiophene or 3-alkylthiophenes, 3,4-dimethoxythiophene is a direct precursor to 3,4-ethylenedioxythiophene (EDOT) and substituted ProDOT monomers. A key differentiator is its ability to undergo transetherification with diols. For instance, DMOT can be converted to EDOT in a reported yield of 86.4%, which is demonstrably higher than the 80.6% yield reported for a direct EDOT synthesis route [1]. This high-yield conversion is a critical factor in procurement for EDOT manufacturing, as it directly impacts material costs and process efficiency.

EDOT Yield
Head-to-head
86.4% (DMOT route) vs. 80.6% (direct synthesis)
Higher reported yield supports precursor selection; requires process validation
Transetherification with ethylene glycol; yield difference may depend on scale
Organic Synthesis Monomer Production Conductive Polymers

Electrochromic Switching: Copolymer vs. Branched Alkoxy Analog

In the synthesis of red-to-transmissive electrochromic polymers, the random incorporation of 3,4-dimethoxythiophene (DMOT) into a polymer backbone with 3,4-di(2-ethylhexyloxy)thiophene provides significant and quantifiable performance advantages over a homopolymer of the branched alkoxy monomer alone. The resulting copolymer (ECP-red) exhibits a lower half-wave potential (E1/2) of 0.21 V versus Ag/Ag+, a substantial decrease from the 0.37 V observed for the non-DMOT analog (ECP-orange) [1]. This is coupled with an increased optical contrast (60% T vs. 48% T) and a significantly faster switching time (2.3 s vs. 5.3 s to reach 95% of full contrast) [1].

Electrochromic Switching
Head-to-head
E1/2 0.21 V, contrast 60% T, switch 2.3 s (with DMOT) vs. 0.37 V, 48% T, 5.3 s (without)
Reported comparison supports lower oxidation potential and faster switching
Measured at comparable film absorbance; device integration may vary
Electrochromic Devices Smart Windows Display Technology

Conductivity Enhancement by Stretching PDMT Films

While pristine poly(3,4-dimethoxythiophene) (PDMT) films exhibit a baseline conductivity of 64 S/cm when doped with perchlorate, a key differentiator is its significant response to mechanical orientation [1]. Simple stretching of the film to just 1.2 times its original length nearly doubles its conductivity to 120 S/cm in the direction of stretch [1]. This property offers a unique post-synthesis processing route to enhance material performance that is not universally applicable to all conductive polymers. While PEDOT systems can achieve higher absolute conductivities (often >500 S/cm), this is typically achieved through complex formulation and doping strategies rather than simple mechanical orientation [2].

Conductivity Stretching
Class-level inference
64 S/cm (unstretched) → 120 S/cm (stretched 1.2×)
Reported conductivity response to stretching suggests a tunable processing route
Class-level data; verify for specific film formulation and doping
Conductive Polymers Flexible Electronics Material Processing

Solid-State Polymerization: Dimethoxy vs. Ethylenedioxy Analogs

In a direct comparative study of terthiophene derivatives synthesized via solid-state polymerization, the dimethoxy-substituted polymer, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) or poly(TMT), was benchmarked against its ethylenedioxy-substituted analog, poly(TET) [1]. The comparison revealed that the dimethoxy-substituted polymer did not display higher crystallinity, thermal stability, conductivity, or electrochemical activity than the ethylenedioxy-substituted one [1]. This explicit head-to-head comparison is crucial for materials selection, as it quantifiably demonstrates that for applications demanding maximum conductivity and stability, the ethylenedioxy bridge (as in PEDOT) may be superior, whereas the dimethoxy substitution offers a different balance of properties, such as the electrochromic and processing advantages detailed in other evidence items.

Solid-State Polymer Comparison
Head-to-head
poly(TMT) did not outperform poly(TET) in conductivity, crystallinity, or stability
Dimethoxy substitution may not match ethylenedioxy analog in high-performance conductive applications
Qualitative comparison; exact thresholds require verification
Solid-State Synthesis Terthiophene Polymers Electrochemical Activity

DMOT Applications: R&D and Industrial Procurement


Scalable EDOT and ProDOT Monomer Synthesis

3,4-Dimethoxythiophene is the procurement choice for laboratories and manufacturers synthesizing 3,4-ethylenedioxythiophene (EDOT) or substituted 3,4-propylenedioxythiophene (ProDOT) monomers. This is supported by its high-yield conversion of 86.4% via transetherification, which is superior to alternative direct EDOT synthesis routes with yields around 80.6% [1]. This established synthetic pathway, which also enables the creation of chiral and regioregular PEDOT derivatives [2], makes DMOT an essential starting material for cost-effective and versatile monomer production.

Fast-Switching, High-Contrast Red Electrochromic Polymers

For researchers developing red-to-transmissive electrochromic materials for smart windows or low-power displays, DMOT is a critical comonomer. Quantitative evidence shows that its incorporation into a polymer backbone reduces the oxidation half-potential by 0.16 V, increases optical contrast by 12% T, and reduces switching time by 3.0 seconds compared to a non-DMOT analog [1]. These performance gains are directly linked to the steric and electronic effects of the dimethoxy substituent, providing a clear rationale for its use in advanced electrochromic formulations.

Flexible Films with Tunable Anisotropic Conductivity

Poly(3,4-dimethoxythiophene) (PDMT) films present a unique opportunity for creating conductive materials where performance can be enhanced post-synthesis. The ability to nearly double the material's conductivity from 64 S/cm to 120 S/cm through simple mechanical stretching to 1.2x its length [1] offers a distinct processing advantage. This property is particularly valuable for applications in flexible and stretchable electronics where directional conductivity and mechanical compliance are required, providing a tunable performance lever not readily available in other conductive polymer systems.

Optoelectronic Property Tuning in Donor-Acceptor Copolymers

DMOT is a valuable building block in donor-acceptor (D-A) copolymers for organic photovoltaics and other optoelectronic devices. Its electron-rich nature allows for fine-tuning of the polymer's HOMO/LUMO energy levels and optical bandgap. As demonstrated in studies of non-fullerene acceptors, the incorporation of a dimethoxythiophene spacer can lead to a narrow bandgap of 1.46 eV and an upshifted LUMO level, which are beneficial for achieving higher open-circuit voltages (VOC) and improved device efficiencies [1]. This makes DMOT a strategic monomer for precisely engineering the electronic structure of advanced polymeric semiconductors.

Application
Selection Property
Validation Focus
EDOT & ProDOT Synthesis
Transetherification conversion yield
Reported synthetic yield review
Fast Electrochromic Polymers
Dimethoxy steric/electronic effect
Electrochromic switching endpoint review
Flexible Anisotropic Films
Conductivity response to mechanical stretching
Anisotropic conductivity processing context
Donor-Acceptor Copolymers
Electron-rich monomer for HOMO/LUMO tuning
Bandgap and energy level characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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